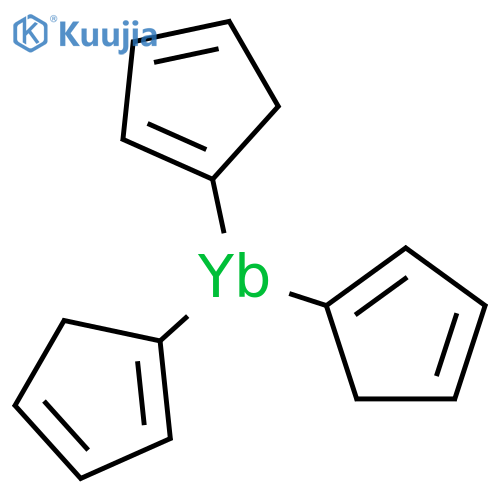Cas no 1295-20-1 (Tris(cyclopentadienyl)ytterbium)

1295-20-1 structure
商品名:Tris(cyclopentadienyl)ytterbium
Tris(cyclopentadienyl)ytterbium 化学的及び物理的性質
名前と識別子
-
- Tris(cyclopentadienyl)ytterbium
- Tris(cyclopentadienyl)ytterbium(III)
- ytterbium(3+)
- Tricyclopentadienylytterbium
- tris(eta5-cyclopenta-2,5-dien-1-yl)ytterbium
- Ytterbium, tris(eta(5)-2,4-cyclopentadien-1-yl)-
- 99.9%-yb)(reo)
- TRIS(CYCLOPENTADIENYL)YTTERBIUM, 99.9%
- TRIS(CYCLOPENTADIENYL)YTTERBIUM (99.9%-YB) (REO)
- Tris(cyclopentadienyl)ytterbium(III), 99% (99.9%-Yb) (REO)
- cyclopenta-1,3-diene;ytterbium(3+)
- 1295-20-1
- Tris(.eta.5-cyclopenta-2,5-dien-1-yl)ytterbium
- EINECS 215-071-5
- ytterbium(iii) cyclopentadienide
- DB-246450
- TRIS(CYCLOPENTA-2,4-DIEN-1-YL)YTTERBIUM
-
- MDL: MFCD00064762
- インチ: InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-3H,4H2;
- InChIKey: LQCRWZITZIANLG-UHFFFAOYSA-N
- ほほえんだ: [Yb](C1=CC=CC1)(C2=CC=CC2)C3=CC=CC3
計算された属性
- せいみつぶんしりょう: 369.05600
- どういたいしつりょう: 369.056234
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 86.8
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: g/cm3
- ゆうかいてん: 267-270 ºC
- ふってん: subl. 150°C (vac.)
- フラッシュポイント: 185 °F
- PSA: 0.00000
- LogP: 3.06450
- かんど: Air & Moisture Sensitive
- ようかいせい: 水と反応する
Tris(cyclopentadienyl)ytterbium セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 3395 4
- WGKドイツ:3
- 危険カテゴリコード: 11-14/15
- セキュリティの説明: S; S43; S7/8
-
危険物標識:

- リスク用語:R11
- 包装カテゴリ:III
- 包装等級:III
- セキュリティ用語:4.1
- 包装グループ:III
- 危険レベル:4.1
- 危険レベル:4.1
- ちょぞうじょうけん:2-8°C
Tris(cyclopentadienyl)ytterbium 税関データ
- 税関コード:2902199090
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Tris(cyclopentadienyl)ytterbium 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 70-0075-1g |
Tris(cyclopentadienyl)ytterbium(III) |
1295-20-1 | 1g |
1211.0CNY | 2021-07-12 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04329-5g |
Tris(Cyclopentadienyl)Ytterbium(Iii) |
1295-20-1 | 5g |
¥7038.0 | 2021-09-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 70-0075-5g |
Tris(cyclopentadienyl)ytterbium(III) |
1295-20-1 | 5g |
4859.0CNY | 2021-07-12 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 70-0075-1g |
Tris(cyclopentadienyl)ytterbium(III) |
1295-20-1 | 1g |
1211CNY | 2021-05-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 70-0075-5g |
Tris(cyclopentadienyl)ytterbium(III) |
1295-20-1 | 5g |
4859CNY | 2021-05-08 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_70-0075-1g |
Tris(cyclopentadienyl)ytterbium (99.9%-Yb) (REO) |
1295-20-1 | (99.9%-Yb) | 1g |
¥1760.00 | 2024-08-09 | |
| Aaron | AR003VWV-250mg |
TRIS(CYCLOPENTADIENYL)YTTERBIUM |
1295-20-1 | 250mg |
$115.00 | 2023-12-16 | ||
| A2B Chem LLC | AB80227-1g |
TRIS(CYCLOPENTADIENYL)YTTERBIUM |
1295-20-1 | 99.9%-Yb | 1g |
$151.00 | 2024-04-20 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | AL0130-250mg |
Tris(cyclopentadienyl)ytterbium |
1295-20-1 | 99% (99.9%-Yb) (REO) | 250mg |
¥339.0 | 2023-09-15 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | AL0130-1g |
Tris(cyclopentadienyl)ytterbium |
1295-20-1 | 99% (99.9%-Yb) (REO) | 1g |
¥829.0 | 2023-09-15 |
Tris(cyclopentadienyl)ytterbium 関連文献
-
1. Rotational isomerism in 1,1′-dinitrobicyclopentyl, 1,1′-dinitrobicyclohexyl and 1,1′ dinitrobicycloheptylBee Geok Tan,Yu Lin Lam,Hsing Hua Huang,Lawrence Hock Leeng Chia J. Chem. Soc. Perkin Trans. 2 1990 2031
1295-20-1 (Tris(cyclopentadienyl)ytterbium) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1295-20-1)Tris(cyclopentadienyl)ytterbium

清らかである:99%/99%
はかる:1g/5g
価格 ($):221.0/873.0